molecular formula C12H17N B373508 N-cyclopentyl-2-methylaniline CAS No. 503426-96-8

N-cyclopentyl-2-methylaniline

Cat. No.: B373508
CAS No.: 503426-96-8
M. Wt: 175.27g/mol
InChI Key: XLQBKVMDWIZQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-methylaniline (C₁₂H₁₇N) is a substituted aniline derivative featuring a cyclopentyl group attached to the nitrogen atom and a methyl group at the ortho position of the aromatic ring. Its molecular structure is defined by the SMILES notation CC1=CC=CC=C1NC2CCCC2 and InChIKey XLQBKVMDWIZQEV-UHFFFAOYSA-N . The compound is commonly utilized in pharmaceutical and agrochemical research due to its steric and electronic properties, which influence reactivity and binding interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form .

Properties

CAS No.

503426-96-8

Molecular Formula

C12H17N

Molecular Weight

175.27g/mol

IUPAC Name

N-cyclopentyl-2-methylaniline

InChI

InChI=1S/C12H17N/c1-10-6-2-5-9-12(10)13-11-7-3-4-8-11/h2,5-6,9,11,13H,3-4,7-8H2,1H3

InChI Key

XLQBKVMDWIZQEV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2CCCC2

Canonical SMILES

CC1=CC=CC=C1NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares N-cyclopentyl-2-methylaniline with structurally analogous compounds, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₂H₁₇N Cyclopentyl (N), methyl (o) Intermediate in drug synthesis; enhanced lipophilicity due to cyclopentyl group
N-(2-cyanoethyl)-N-methylaniline C₁₀H₁₂N₂ Methyl (N), cyanoethyl (N) Solid (MP 90°C); precursor to Basic Blue 162 dye
2-chloro-4-methylaniline C₇H₈ClN Chlorine (p), methyl (o) Used in Tolonidine synthesis (antihypertensive agent)
N-[(2-chloro-6-fluorophenyl)methyl]-2-methylaniline C₁₄H₁₃ClFN Chloro-fluoro-benzyl (N), methyl (o) Potential pharmacological activity; halogenated substituents enhance bioactivity
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone C₂₂H₂₁NO₂ Methoxy (p), methyl (o) Stabilized by C–H⋯O hydrogen bonds; used in crystallography studies
Key Observations:
  • Lipophilicity: The cyclopentyl group in this compound increases lipophilicity compared to smaller substituents like cyanoethyl or methoxy groups, impacting membrane permeability in drug design .
  • Electronic Effects : Halogenated analogs (e.g., 2-chloro-4-methylaniline) exhibit stronger electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .
  • Solid-State Stability : Methoxy-substituted derivatives form intermolecular hydrogen bonds, enhancing crystallinity, whereas bulky cyclopentyl groups may reduce packing efficiency .

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